

# Application Note: Matrix Integration of Ethyl 5-methylthiazole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-methylthiazole-2-carboxylate

CAS No.: 58334-08-0

Cat. No.: B1603091

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## Abstract & Compound Profile

This guide details the technical protocols for incorporating **ethyl 5-methylthiazole-2-carboxylate** (CAS: 58334-08-0) into aqueous and solid food matrices. While thiazoles are widely utilized for their nutty, roasted, and savory sensory profiles (FEMA 3669 analogs), this specific ester presents unique challenges regarding lipophilicity (LogP ~1.8) and hydrolytic stability of the ester bond.

For drug development professionals, this molecule serves as an excellent model compound for studying the delivery of lipophilic, heterocyclic bioactives. Its behavior mimics Type II/IV BCS drugs, making these protocols translationally relevant for nutraceutical and pharmaceutical lipid-based formulations.

## Physicochemical Profile (CAS 58334-08-0)

Property	Value / Description	Impact on Matrix Integration
Molecular Weight	171.22 g/mol	Low MW facilitates high volatility (flavor loss).
LogP (Predicted)	~1.82	Moderate lipophilicity. Poor water solubility; requires emulsification or complexation.
Boiling Point	~260°C (Predicted)	Thermally stable but prone to steam distillation during cooking.
Functional Groups	Thiazole Ring, Ethyl Ester	Critical: Ester bond is susceptible to hydrolysis in high-moisture/low-pH environments.
Sensory Notes	Nutty, Roasted, Earthy	High potency; requires precise dosing (ppm level).

## Core Challenges & Strategic Solutions

The successful incorporation of this compound requires overcoming two primary thermodynamic barriers:

- **Phase Separation:** Due to its lipophilic nature, direct addition to aqueous matrices (beverages, stocks) results in "oiling out" and inconsistent dosing.
- **Flavor Scalping & Hydrolysis:** In complex matrices, the ester bond may cleave, altering the sensory profile from "roasted/nutty" to "acidic/sulfurous."

Selected Delivery Strategies:

- **Liquid Matrices:** High-Shear Nano-Emulsification (O/W) to kinetically stabilize the compound.
- **Solid/Dry Matrices:** Molecular Encapsulation via

-Cyclodextrin (BCD) to thermodynamically stabilize the guest molecule.

## Protocol A: High-Shear Nano-Emulsification (Liquid Matrices)

Application: Beverages, Soups, Sauces, Liquid Pharmaceuticals. Objective: Create a thermodynamically unstable but kinetically stable Oil-in-Water (O/W) emulsion (

nm).

### Materials

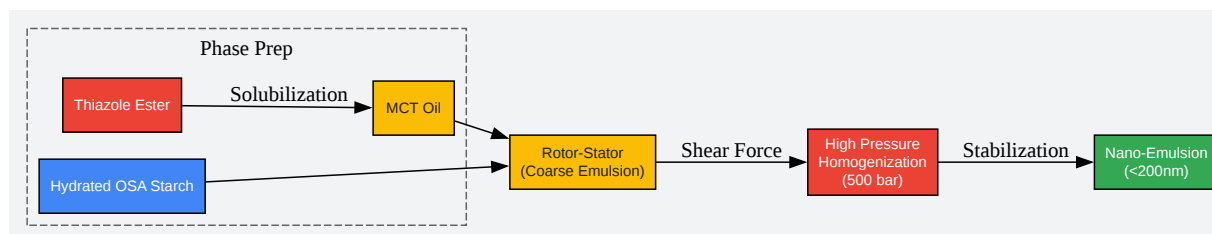
- Active: **Ethyl 5-methylthiazole-2-carboxylate** (1.0% w/w target load).
- Carrier Oil: Medium Chain Triglycerides (MCT) or High-Oleic Sunflower Oil.
- Surfactant System: Modified Starch (e.g., Octenyl Succinic Anhydride - OSA) or Polysorbate 80 (HLB ~15).
- Aqueous Phase: Deionized water (pH adjusted to 6.0 to minimize hydrolysis).

### Step-by-Step Methodology

- Oil Phase Preparation (The "Load"):
  - Dissolve the thiazole ester into the Carrier Oil at a ratio of 1:10 (Active:Oil).
  - Reasoning: Pre-solubilization prevents recrystallization and ensures the active is in the core of the emulsion droplet.
  - QC Check: Ensure solution is optically clear.
- Aqueous Phase Hydration:
  - Disperse OSA Starch (15% w/w) in water at 60°C under moderate agitation (500 rpm) for 30 minutes.
  - Cool to 25°C.

- Pre-Emulsion (Coarse Homogenization):
  - Slowly add the Oil Phase to the Aqueous Phase while mixing with a rotor-stator mixer (e.g., Ultra-Turrax) at 4,000 rpm for 2 minutes.
  - Result: Coarse emulsion (Particle size ).
- High-Pressure Homogenization (HPH):
  - Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 500 bar (7,250 psi) for 3 cycles.
  - Mechanism:[1] High shear and cavitation forces disrupt oil droplets. The surfactant (OSA starch) rapidly adsorbs to the new interface, preventing coalescence.
- Validation:
  - Measure particle size distribution (PSD) using Dynamic Light Scattering (DLS). Target: PDI < 0.2.

## Visualization: Emulsification Workflow



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Caption: Kinetic stabilization workflow converting lipophilic thiazole into a water-dispersible nano-emulsion.

## Protocol B: Molecular Encapsulation (Solid Matrices)

Application: Instant Mixes, Bakery Products, Tablet Excipients. Objective: Form an inclusion complex with

-Cyclodextrin (

-CD) to protect the ester from oxidation and volatility.

### Materials

- Host:
  - Cyclodextrin (food grade).
- Guest: **Ethyl 5-methylthiazole-2-carboxylate**.<sup>[2]</sup>
- Solvent: Ethanol:Water (1:1 v/v) slurry.

### Step-by-Step Methodology (Kneading Method)

- Molar Calculation:
  - Calculate a 1:1 molar ratio.
  - MW
    - CD
    - 1135 g/mol ; MW Guest
    - 171 g/mol .
  - Ratio: For every 1g of Guest, use ~6.6g of
    - CD.
- Slurry Formation:
  - Place

-CD in a mortar. Add minimal solvent (Ethanol:Water) to create a thick paste.

- Mechanism:[1] The solvent opens the hydrophobic cavity of the cyclodextrin.
- Inclusion Kneading:
  - Slowly add the thiazole ester to the paste while kneading vigorously for 45 minutes.
  - Critical Step: The physical energy forces the lipophilic thiazole into the hydrophobic CD cavity, displacing water molecules (enthalpically favorable).
- Drying & Recovery:
  - Dry the paste in a vacuum oven at 40°C for 24 hours.
  - Pulverize the dried cake and pass through a 60-mesh sieve.
- Validation (Differential Scanning Calorimetry - DSC):
  - Run a thermal scan. The disappearance of the guest's endothermic melting/boiling peak indicates successful inclusion.

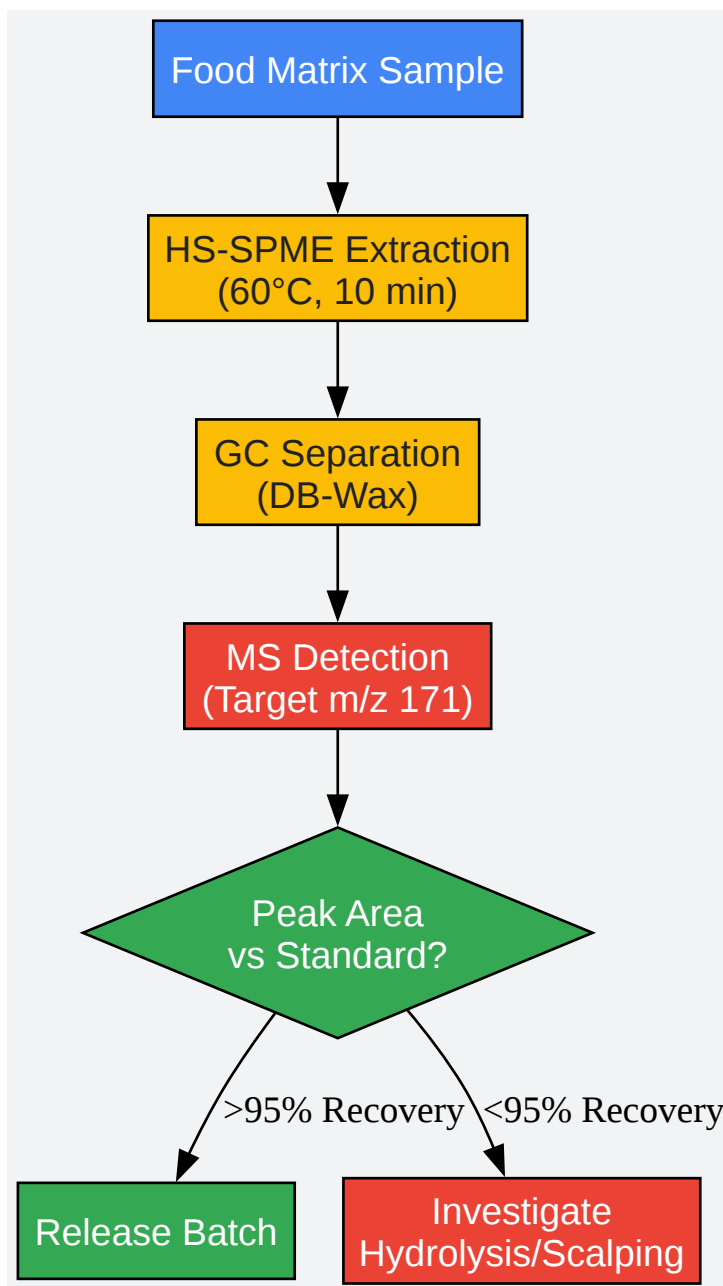
## Analytical Validation: HS-SPME-GC-MS

To quantify the incorporation efficiency and stability, use Headspace Solid-Phase Microextraction (HS-SPME).

## Instrument Parameters

- Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - ideal for volatiles and semi-volatiles.
- Incubation: 10 minutes at 60°C (agitating).
- GC Column: DB-Wax or equivalent polar column (to separate the ester from the lipid matrix).
- Mass Spec: SIM Mode (Select Ion Monitoring). Target the molecular ion ( $m/z$  171) and base peak (likely thiazole fragment).

## Quality Control Logic



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Caption: Analytical decision tree for validating thiazole stability in the final matrix.

## Regulatory & Safety Note

Crucial for Drug & Food Developers: While many thiazole derivatives are FEMA GRAS (e.g., 5-ethyl-2-methylthiazole is FEMA 4388), **Ethyl 5-methylthiazole-2-carboxylate** (CAS 58334-08-

0) is frequently used as a pharmaceutical intermediate.

- Action Required: Before commercial food use, confirm its specific regulatory status (FEMA/JECFA) or use it strictly as a research model for lipophilic delivery systems.
- Safety: Ensure the final concentration is below sensory rejection thresholds (typically <10 ppm) to avoid "chemical/sulfurous" off-notes.

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